
Iridium;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium-nickel compounds, particularly iridium-nickel alloys, are known for their exceptional corrosion resistance and mechanical properties. These compounds are highly valued in various industrial applications, including protective coatings and catalysis. The combination of iridium and nickel results in materials that exhibit unique properties, making them suitable for a wide range of scientific and industrial uses.
準備方法
Synthetic Routes and Reaction Conditions
Iridium-nickel compounds can be synthesized through various methods, including solvothermal decomposition and electrochemical deposition. For instance, the solvothermal decomposition of iridium and nickel acetylacetonates in a hydrocarbon medium at around 300°C can produce iridium-nickel nanostructures . Another method involves the electrochemical deposition of iridium and nickel from their respective salts in an aqueous solution .
Industrial Production Methods
In industrial settings, iridium-nickel alloys are often produced through reductive thermolysis of multicomponent precursors at high temperatures. This method involves the reduction of iridium and nickel compounds in a controlled environment to form a continuous series of disordered substitutional solid solutions .
化学反応の分析
Types of Reactions
Iridium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of iridium and nickel, which can range from -3 to +9 for iridium .
Common Reagents and Conditions
Common reagents used in the reactions of iridium-nickel compounds include hydrogen, oxygen, and various halogens. For example, iridium-nickel alloys are catalytically active in the electrochemical reaction of hydrogen evolution, where they facilitate the reduction of hydrogen ions to hydrogen gas .
Major Products
The major products formed from the reactions of iridium-nickel compounds depend on the specific reaction conditions. For instance, the electrochemical decomposition of water using iridium-nickel catalysts results in the formation of hydrogen and oxygen gases .
科学的研究の応用
Iridium-nickel compounds have a wide range of scientific research applications:
作用機序
The mechanism of action of iridium-nickel compounds varies depending on their application. In catalysis, the electronic effect incurred upon nanoscale alloying modulates the adsorption energies of key reaction intermediates, facilitating reactions such as the hydrogen evolution reaction . In medicine, iridium-based compounds can target cancer cells by forming adducts with DNA and inducing apoptosis .
類似化合物との比較
Iridium-nickel compounds are unique due to their combination of properties from both iridium and nickel. Similar compounds include:
Platinum-nickel alloys: These alloys also exhibit excellent catalytic properties but may not offer the same level of corrosion resistance as iridium-nickel alloys.
Rhodium-nickel alloys: These compounds are used in similar applications but may differ in their catalytic activity and stability.
Iridium-nickel compounds stand out due to their exceptional corrosion resistance, mechanical properties, and catalytic activity, making them highly valuable in various scientific and industrial applications.
特性
CAS番号 |
12502-19-1 |
|---|---|
分子式 |
IrNi |
分子量 |
250.91 g/mol |
IUPAC名 |
iridium;nickel |
InChI |
InChI=1S/Ir.Ni |
InChIキー |
DDQZSLVVXJOWDT-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
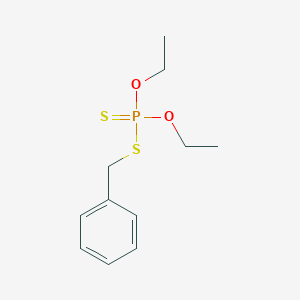




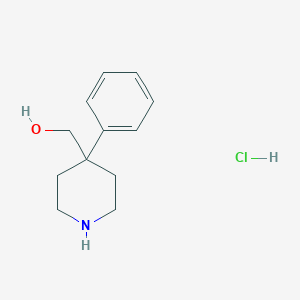
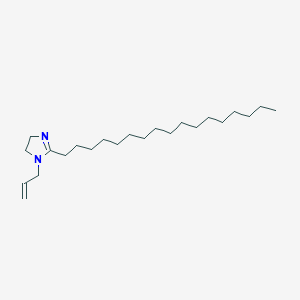
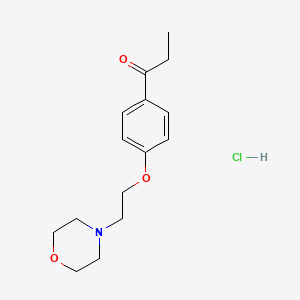
![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
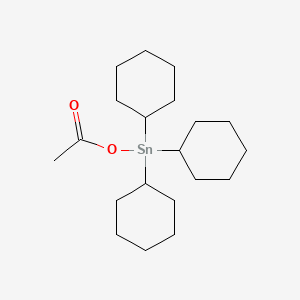
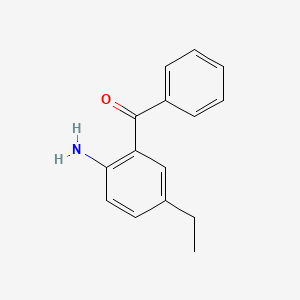
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
